2-Furan-2-yl-3-(2-oxo-propoxy)-chromen-4-one
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Overview
Description
2-Furan-2-yl-3-(2-oxo-propoxy)-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a furan ring fused to a chromen-4-one core, with an oxo-propoxy substituent at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furan-2-yl-3-(2-oxo-propoxy)-chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors such as salicylaldehyde derivatives with acetic anhydride under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride derivative.
Attachment of the Oxo-Propoxy Group: The final step involves the esterification of the chromen-4-one derivative with an oxo-propoxy acid or its derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Furan-2-yl-3-(2-oxo-propoxy)-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential therapeutic applications include the development of new drugs or treatments for various diseases.
Industry: It can be used in the production of specialty chemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of 2-Furan-2-yl-3-(2-oxo-propoxy)-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Furan-2-yl-3-(2-hydroxy-propoxy)-chromen-4-one: Similar structure but with a hydroxy group instead of an oxo group.
2-Furan-2-yl-3-(2-methoxy-propoxy)-chromen-4-one: Similar structure but with a methoxy group instead of an oxo group.
2-Furan-2-yl-3-(2-ethoxy-propoxy)-chromen-4-one: Similar structure but with an ethoxy group instead of an oxo group.
Uniqueness
2-Furan-2-yl-3-(2-oxo-propoxy)-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.
Properties
IUPAC Name |
2-(furan-2-yl)-3-(2-oxopropoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-10(17)9-20-16-14(18)11-5-2-3-6-12(11)21-15(16)13-7-4-8-19-13/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWPVYVEQITJQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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